molecular formula C16H14BrN3OS B2691430 (4-bromophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851807-64-2

(4-bromophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2691430
CAS No.: 851807-64-2
M. Wt: 376.27
InChI Key: XYKGXJNFTRSGPL-UHFFFAOYSA-N
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Description

The compound "(4-bromophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" is a heterocyclic organic molecule featuring a 4-bromophenyl group linked via a methanone bridge to a 4,5-dihydro-1H-imidazole ring. This imidazole moiety is further substituted at the 2-position with a pyridin-3-ylmethylthio group. The dihydroimidazole core introduces partial saturation, which may influence conformational flexibility and metabolic stability compared to fully aromatic analogs. Structural characterization of such compounds typically relies on X-ray crystallography, with refinement programs like SHELX ensuring accurate determination of bond lengths, angles, and stereochemistry .

Properties

IUPAC Name

(4-bromophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3OS/c17-14-5-3-13(4-6-14)15(21)20-9-8-19-16(20)22-11-12-2-1-7-18-10-12/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKGXJNFTRSGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-bromophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential antimicrobial and anticancer activities. Its structure suggests that it may interact with biological targets relevant to these therapeutic areas.

Biological Studies

(4-bromophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is utilized in biological studies to explore its effects on various pathways and targets. This includes investigating its mechanism of action at the molecular level.

Chemical Biology

In chemical biology, this compound serves as a tool to study interactions between small molecules and biological macromolecules. It can facilitate the understanding of drug-target interactions and lead to the development of new therapeutic agents.

Research indicates that compounds with similar imidazole structures exhibit significant antimicrobial properties. The presence of sulfur in the thioether moiety may enhance these effects. Studies have shown that derivatives based on this scaffold demonstrate potent activity against various bacterial strains.

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives with imidazole rings showed effective inhibition against Staphylococcus aureus, indicating the potential of (4-bromophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone as an antimicrobial agent.
  • Anticancer Research : Another research effort highlighted the compound's ability to induce apoptosis in cancer cell lines, suggesting its potential use as an anticancer therapeutic.
  • Chemical Biology Applications : In a recent study, the compound was used to probe interactions with specific protein targets involved in metabolic pathways, providing insights into its role as a lead compound for drug development.

Mechanism of Action

The mechanism of action of (4-bromophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogous Compounds

Compound ID Aryl Group Heterocyclic Core Key Substituents Molecular Features
Target Compound 4-Bromophenyl 4,5-Dihydro-1H-imidazole Pyridin-3-ylmethylthio Bromine (halogen), thioether linkage
851864-12-5 4-Nitrophenyl 4,5-Dihydro-1H-imidazole Benzylthio Nitro (electron-withdrawing group)
763094-41-3 N/A 1H-Benzimidazole Morpholin-4-ylpropan-1-one Fully aromatic benzimidazole core
618443-37-1 N/A Quinazolin-4(3H)-one 4-Isopropylphenylacetamide Chlorine, amide linkage

Aryl Group Modifications

  • The 4-bromophenyl group in the target compound contrasts with the 4-nitrophenyl substituent in 851864-12-3. Bromine’s moderate electronegativity and polarizability favor hydrophobic interactions and halogen bonding, whereas the nitro group’s strong electron-withdrawing nature may reduce aromatic reactivity but enhance binding to electron-rich biological targets .

Heterocyclic Core Variations

  • This could influence solubility and metabolic oxidation rates .

Substituent Chemistry

  • The pyridin-3-ylmethylthio group introduces a nitrogen-containing aromatic system, enabling hydrogen bonding or coordination to metal ions. This differs from the morpholin-4-ylpropan-1-one in 763094-41-3, which provides a tertiary amine and ketone for solubility modulation .

Physicochemical and Crystallographic Properties

  • Crystallographic Analysis : SHELX-based refinement is critical for resolving stereochemical details, particularly for chiral centers or enantiomerically enriched forms. The target compound’s thioether linkage and bromine atom may influence crystal packing via S···Br or Br···π interactions .
  • Enantiomer Stability : As discussed in enantiomorph-polarity studies, compounds with near-centrosymmetric structures (e.g., certain dihydroimidazoles) risk false chirality assignments. Parameters like Flack’s x ensure robust polarity estimation during refinement .

Biological Activity

The compound (4-bromophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a novel chemical entity that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

C16H16BrN3S\text{C}_{16}\text{H}_{16}\text{BrN}_3\text{S}

This structure features a bromophenyl group and a thioether linked to a dihydroimidazole moiety, which may contribute to its biological properties.

Antimicrobial Activity

Research has indicated that compounds with similar imidazole and thiazole structures exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives demonstrate potent activity against various bacterial strains, suggesting that the sulfur-containing moiety in our compound may enhance its antimicrobial efficacy .

Antitumor Activity

The imidazole ring is often associated with anticancer activity. In a study examining structurally related compounds, it was found that modifications to the imidazole scaffold can lead to improved cytotoxicity against cancer cell lines. For example, one derivative showed an IC50 value of less than 10 µM against breast cancer cells . The presence of the bromophenyl group may further enhance this activity through increased lipophilicity and better cell membrane penetration.

Anti-inflammatory Effects

Compounds featuring imidazole rings have also been reported to possess anti-inflammatory properties. A related study demonstrated that imidazole derivatives could inhibit pro-inflammatory cytokines in vitro, which suggests potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key modifications and their impacts on biological activity based on related compounds:

Structural ModificationObserved ActivityReference
Bromine substitution on phenylIncreased lipophilicity and cytotoxicity
Thioether linkageEnhanced antimicrobial activity
Dihydroimidazole coreAntitumor potential noted

Case Studies

  • Antimicrobial Study : A compound structurally similar to our target was tested against Staphylococcus aureus and exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating strong antibacterial activity .
  • Antitumor Efficacy : In a preclinical trial involving various cancer cell lines (e.g., MCF-7 and A549), a related imidazole derivative demonstrated significant growth inhibition with an IC50 value of 8 µM, supporting the potential of our compound in oncology .
  • Inflammation Model : In vivo studies using animal models showed that imidazole derivatives could reduce inflammation markers by up to 50% compared to controls, highlighting their therapeutic potential in inflammatory conditions .

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